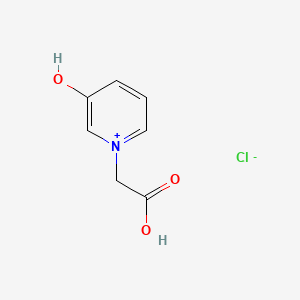![molecular formula C17H16ClFN2O2 B2674663 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide CAS No. 2411284-16-5](/img/structure/B2674663.png)
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development, activation, and survival. Upon activation of the BCR, BTK is activated and initiates a downstream signaling cascade that leads to B-cell proliferation and differentiation. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide selectively inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to the inhibition of BCR signaling and subsequent suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, it has demonstrated potent antitumor activity in B-cell malignancies, including CLL, MCL, and DLBCL. It has also shown efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.
实验室实验的优点和局限性
One of the main advantages of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide is its lack of selectivity for different BTK isoforms, which may limit its therapeutic potential in certain disease contexts. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug interactions with other medications.
未来方向
There are several future directions for the development of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide. One potential application is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Additionally, 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide may have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine the optimal dosing regimen, safety profile, and efficacy of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide in these disease contexts. Additionally, the development of more selective BTK inhibitors may provide new therapeutic options for the treatment of B-cell malignancies and autoimmune diseases.
合成方法
The synthesis of 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide involves several steps, starting from the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to form 4-[(4-aminophenyl) carbonyl]benzoic acid. The next step involves the reaction of the above compound with 2-chloropropionyl chloride to form 4-[(2-chloropropanoylamino)methyl]benzoic acid. Finally, the reaction of the above compound with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) yields 4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide.
科学研究应用
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. The drug's ability to selectively inhibit BTK, a key signaling molecule in B-cell receptor (BCR) signaling, makes it a promising therapeutic target for these diseases.
属性
IUPAC Name |
4-[(2-chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11(18)16(22)20-10-12-2-4-13(5-3-12)17(23)21-15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXLHZNOMNVAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)
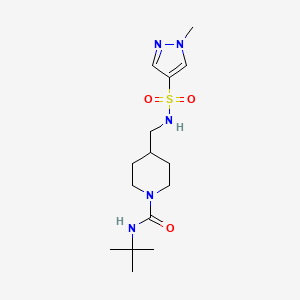
![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)
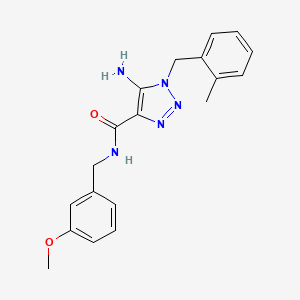
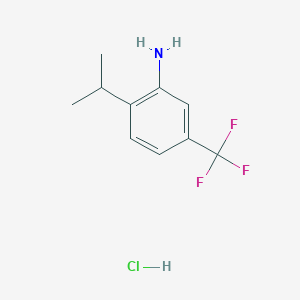
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)
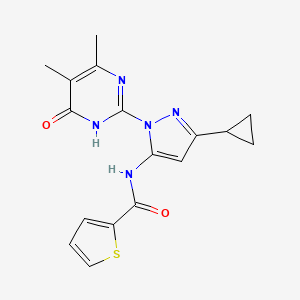
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)


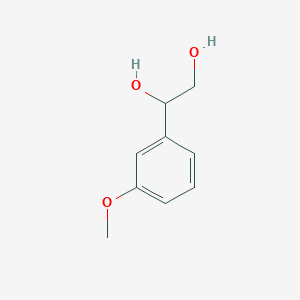
![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)
